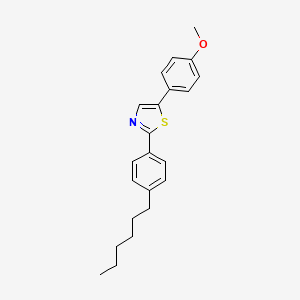![molecular formula C14H13ClN4O3 B8521975 ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate](/img/structure/B8521975.png)
ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)-1H-pyrazol-1-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a furo[2,3-c]pyridine core with a pyrazole ring, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate typically involves multi-step organic reactions. The starting materials often include 2-chlorofuro[2,3-c]pyridine and ethyl acetate. The process involves:
Nitration: Introduction of a nitro group to the furo[2,3-c]pyridine core.
Reduction: Conversion of the nitro group to an amino group.
Cyclization: Formation of the pyrazole ring through cyclization reactions.
Esterification: Introduction of the ethyl acetate group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, potassium fluoride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in pharmaceutical research.
Applications De Recherche Scientifique
Ethyl[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)-1H-pyrazol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate
- 7-aminofuro[2,3-c]pyridine inhibitors
Uniqueness
Ethyl[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)-1H-pyrazol-1-yl]acetate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H13ClN4O3 |
|---|---|
Poids moléculaire |
320.73 g/mol |
Nom IUPAC |
ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C14H13ClN4O3/c1-2-21-12(20)7-19-6-8(4-18-19)10-5-17-14(16)13-9(10)3-11(15)22-13/h3-6H,2,7H2,1H3,(H2,16,17) |
Clé InChI |
DNIDOAHRLVIZJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=C(C=N1)C2=CN=C(C3=C2C=C(O3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-4-oxo-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8521901.png)
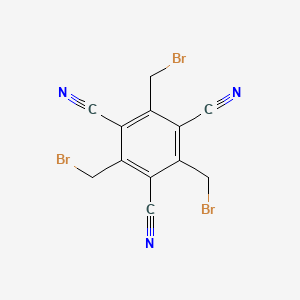
![2-[4-(2-Methyl-thiazol-4-yl)-phenoxy]-ethylamine](/img/structure/B8521916.png)
![1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B8521920.png)
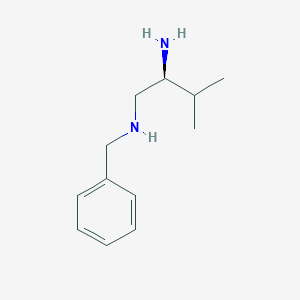
![2-[5-[6-(1,3-benzothiazol-2-yl)pyridin-3-yl]pyridin-2-yl]-1,3-benzothiazole](/img/structure/B8521934.png)
![6-Bromo-N-methoxy-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8521960.png)
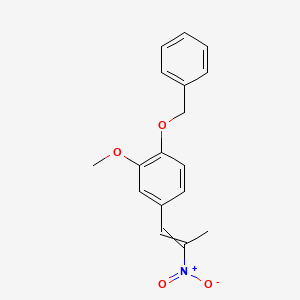
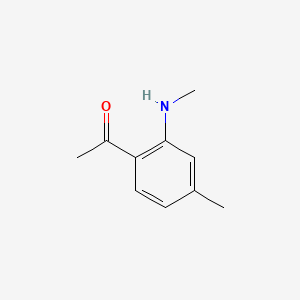
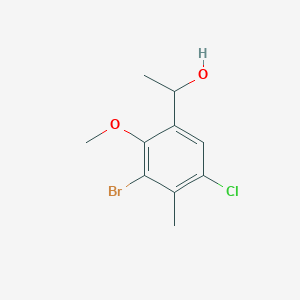
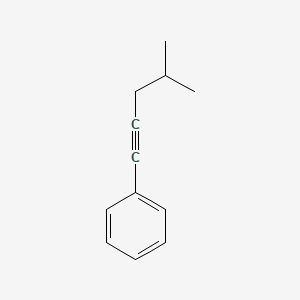
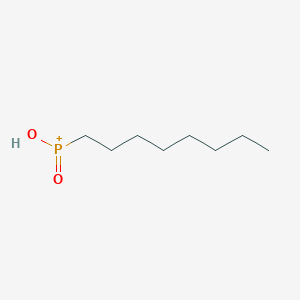
![tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8521996.png)
